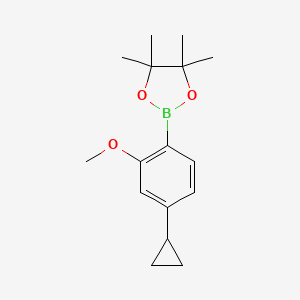

2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1443377-33-0

Cat. No.: VC12019893

Molecular Formula: C16H23BO3

Molecular Weight: 274.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443377-33-0 |

|---|---|

| Molecular Formula | C16H23BO3 |

| Molecular Weight | 274.2 g/mol |

| IUPAC Name | 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-8-12(11-6-7-11)10-14(13)18-5/h8-11H,6-7H2,1-5H3 |

| Standard InChI Key | FNYXAYAMJASCMM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)OC |

Introduction

2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a dioxaborolane core with a cyclopropyl and methoxy substituent on the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Synthesis and Applications

This compound is typically synthesized through reactions involving boronic acids or esters, which are crucial intermediates in cross-coupling reactions. The presence of the cyclopropyl and methoxy groups on the phenyl ring enhances its reactivity and makes it a valuable precursor for synthesizing complex molecules.

Synthesis Methods

The synthesis of 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane often involves the reaction of a suitable aryl halide with a boronic acid or ester in the presence of a palladium catalyst. This process is commonly used in Suzuki-Miyaura cross-coupling reactions.

Applications in Organic Synthesis

-

Cross-Coupling Reactions: This compound is used as a boron-containing partner in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl groups.

-

Medicinal Chemistry: The unique substituents on the phenyl ring can contribute to the biological activity of the final products, making it useful for synthesizing pharmaceutical candidates.

Safety and Handling

Handling of 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires caution due to potential skin and eye irritation. It is advisable to use protective equipment and follow standard laboratory safety protocols.

Safety Data

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume